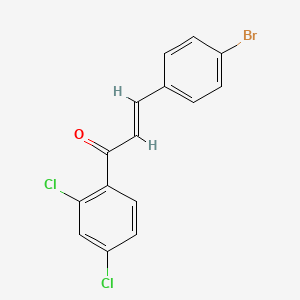

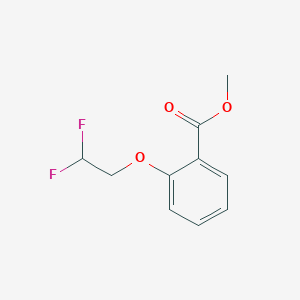

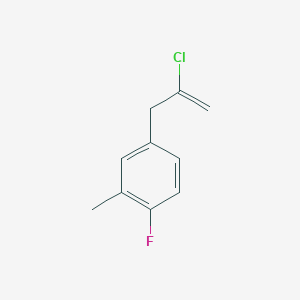

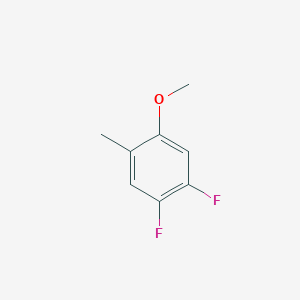

2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the propene group, the introduction of the chloro group, and the formation of the substituted phenyl group. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the double bond in the propene group and the electron-rich nature of the benzene ring. The compound could potentially undergo reactions such as addition reactions at the double bond, electrophilic aromatic substitution on the benzene ring, or nucleophilic substitution at the chloro group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a benzene ring could contribute to its stability and rigidity, while the electronegative chlorine and fluorine atoms could influence its polarity and reactivity .Scientific Research Applications

Molecular Structure and Conformation

The molecular structure and conformation of gaseous 2-chloro-3-fluoro-1-propene were analyzed, revealing an equilibrium between syn and gauche conformations, with the syn conformation being the most stable. Important structure parameters and force field determinations were conducted, offering insights into the molecule's structural dynamics and vibrational behaviors (Samdal, Seip, & Torgrimsen, 1977).

Vibrational Spectra and Conformational Analysis

Detailed vibrational spectra and conformational analysis of 2-chloro-3-fluoro-1-propene were conducted. The study provided insights into the conformational equilibrium in the crystalline state of the compound and estimated the relative stabilities and dipole moments of the conformers through infrared and Raman band intensities and CNDO calculations (Klaboe, Tirgrimsen, & Christensen, 1974).

Chemical Reactions and Synthesis

Research focused on the preparation and reaction of 2-chloro-3-fluoro-1-propene derivatives, exploring their reactions, synthesis, and potential applications. For instance, 1-Chloro-1-fluoro-2-methoxy-2-methylcyclopropane was studied for its elimination reaction and yield of dienes for cycloaddition reactions (Patrick, Rogers, & Gorrell, 2002). Another study explored the synthesis and properties of an asymmetrical photochromic diarylethene involving a derivative of 2-chloro-3-fluoro-1-propene, highlighting its photochromic and fluorescent properties (Liao, Zheng, & Pu, 2014).

Material Science and Copolymerization

The compound and its derivatives have been studied in the context of material science, particularly focusing on copolymerization processes to create materials with specific properties. For instance, the synthesis and copolymerization of novel trisubstituted ethylenes, including derivatives of 2-chloro-3-fluoro-1-propene, have been explored to understand their chemical structure, reactivity, and thermal properties (Kharas et al., 2016).

Future Directions

properties

IUPAC Name |

4-(2-chloroprop-2-enyl)-1-fluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF/c1-7-5-9(6-8(2)11)3-4-10(7)12/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRVEDWVJSLWPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=C)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(4-fluoro-3-methylphenyl)-1-propene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Aminomethyl)oxazolo[4,5-b]pyridine](/img/structure/B3043830.png)